![molecular formula C9H17O5PS B14622719 Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate CAS No. 57113-19-6](/img/structure/B14622719.png)
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate is an organic compound that belongs to the class of phosphorothioates These compounds are characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate typically involves the reaction of a suitable alkene with diethoxyphosphorothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction parameters and reducing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphorothioyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphine oxides .
Applications De Recherche Scientifique
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2Z)-2-nonenoate
- Diethyl phosphorothioate
- Methyl (2Z)-3-[(diethoxyphosphoryl)methyl]benzoate
Uniqueness
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and has broader applications in various fields .
Propriétés
Numéro CAS |
57113-19-6 |
|---|---|
Formule moléculaire |
C9H17O5PS |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
methyl (Z)-3-diethoxyphosphinothioyloxybut-2-enoate |
InChI |
InChI=1S/C9H17O5PS/c1-5-12-15(16,13-6-2)14-8(3)7-9(10)11-4/h7H,5-6H2,1-4H3/b8-7- |
Clé InChI |
IPDDIRXDRFQIQW-FPLPWBNLSA-N |
SMILES isomérique |
CCOP(=S)(OCC)O/C(=C\C(=O)OC)/C |
SMILES canonique |
CCOP(=S)(OCC)OC(=CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)

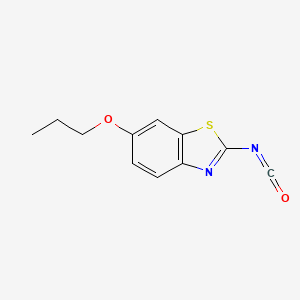
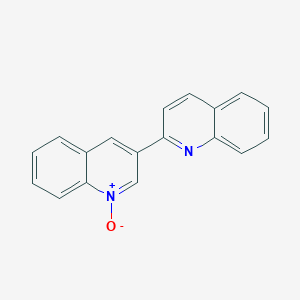
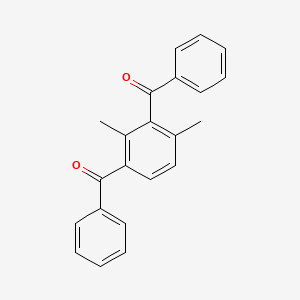

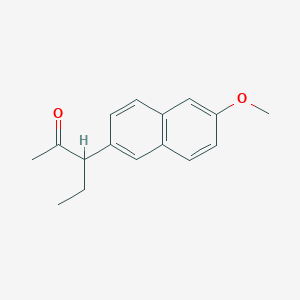
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
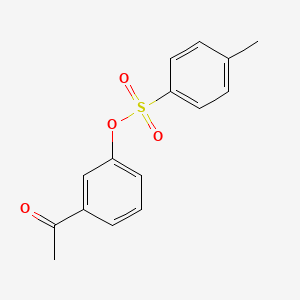


![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
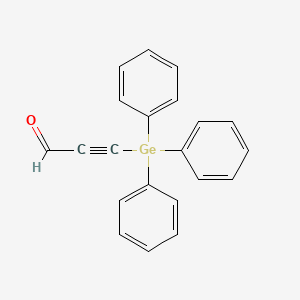
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
